Bis(p-methoxyphenyl)selenide Bis(p-methoxyphenyl)selenide
Brand Name: Vulcanchem
CAS No.: 22216-66-6
VCID: VC18960991
InChI: InChI=1S/C14H14O2Se/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
SMILES:
Molecular Formula: C14H14O2Se
Molecular Weight: 293.23 g/mol

Bis(p-methoxyphenyl)selenide

CAS No.: 22216-66-6

Cat. No.: VC18960991

Molecular Formula: C14H14O2Se

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

Bis(p-methoxyphenyl)selenide - 22216-66-6

Specification

CAS No. 22216-66-6
Molecular Formula C14H14O2Se
Molecular Weight 293.23 g/mol
IUPAC Name 1-methoxy-4-(4-methoxyphenyl)selanylbenzene
Standard InChI InChI=1S/C14H14O2Se/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Standard InChI Key LURBCACEKXUJEG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)[Se]C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Molecular Structure

Bis(p-methoxyphenyl)selenide, also known as bis(4-methoxyphenyl) selenide or bis(p-anisyl) selenide, is a symmetrical organoselenium compound with a molecular weight of 293.23 g/mol . Its structure comprises a selenium atom centrally bonded to two methoxy-substituted phenyl rings, creating a planar configuration that enhances its reactivity in electron-transfer processes. The methoxy groups at the para positions donate electron density to the aromatic rings, stabilizing the selenium center and influencing its interaction with substrates.

Crystallographic Insights

Single-crystal X-ray diffraction studies reveal that bis(p-methoxyphenyl)selenide crystallizes in the monoclinic space group P 1 21/n 1 (space group number 14) with unit cell parameters a = 6.1527 Å, b = 26.213 Å, c = 8.0982 Å, and β = 95.797° . The selenium atom adopts a bent geometry with a C–Se–C bond angle of 95.8°, while the methoxy groups orient orthogonally to the phenyl planes, minimizing steric hindrance. The crystal packing exhibits weak intermolecular Se···O interactions (3.12 Å), contributing to its stability in solid-state configurations .

Table 1: Crystallographic Data for Bis(p-methoxyphenyl)selenide

ParameterValue
Space groupP 1 21/n 1
Unit cell dimensionsa = 6.1527 Å
b = 26.213 Å
c = 8.0982 Å
β angle95.797°
Z (unit cell)4
Residual factor0.0607

Synthesis and Manufacturing Techniques

The synthesis of bis(p-methoxyphenyl)selenide primarily involves Grignard reagent methodologies. In a representative procedure, p-methoxyphenyl magnesium bromide reacts with elemental selenium under inert atmospheric conditions, yielding the target compound after aqueous workup and purification. Alternative routes include nucleophilic substitution between sodium selenide and p-methoxybenzyl halides, though these methods often suffer from lower yields due to competing oxidation reactions .

Critical reaction parameters include:

  • Stoichiometry: A 2:1 molar ratio of Grignard reagent to selenium ensures complete conversion.

  • Temperature: Reactions proceed optimally at −78°C to prevent selenium aggregation.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product in >85% purity.

Catalytic Mechanisms and Applications in Organic Synthesis

Bis(p-methoxyphenyl)selenide has garnered attention for its role in regioselective halolactonization and bromoetherification reactions. When combined with 4-(dimethylamino)pyridine (DMAP), it catalyzes the formation of medium-sized lactones and oxepanes from alkenoic acids and alkenols, respectively .

Halolactonization Mechanism

The catalytic cycle involves the generation of a quaternary selenium intermediate, as evidenced by ⁷⁷Se NMR and mass spectrometry . Selenium’s electrophilic nature polarizes the halogen atom (Br or I), facilitating nucleophilic attack by the carboxylate group on the alkene. This step determines the exo-selectivity observed in seven-membered lactones (e.g., 85% yield for 7-bromooxepan-2-one) .

Table 2: Representative Halolactonization Reactions Catalyzed by Bis(p-methoxyphenyl)selenide

SubstrateProductYield (%)
6-Heptenoic acid7-Bromolactone64
8-Nonenoic acid9-Iodolactone72
Citronellic acidDiastereomeric lactone (98:2 dr)89

Bromoetherification of Alkenols

In the presence of N-bromosuccinimide (NBS), the catalyst system enables the synthesis of seven-membered bromooxepanes from alkenols. For example, (E)-5-hexen-1-ol converts to 2-bromooxepane in 66% yield, with the selenium center stabilizing the bromiranium ion transition state .

Comparative Analysis with Related Organoselenium Compounds

Bis(p-methoxyphenyl)selenide exhibits distinct advantages over other organoselenium species:

  • vs. Selenoxides: Unlike bis(4-methoxyphenyl) selenoxide, which shows antioxidant activity, the selenide form excels in catalysis due to its reduced oxidation state and stronger electrophilicity.

  • vs. Diselenides: Diselenides like 1,2-bis(4-methoxyphenyl)diselenide require harsher reaction conditions for similar transformations, limiting their utility in sensitive syntheses .

Future Research Directions

Potential innovations include:

  • Material Science: Exploiting selenium’s semiconducting properties to design photoresponsive materials.

  • Environmental Chemistry: Degrading halogenated pollutants via selenium-mediated reductive dehalogenation.

  • Pharmaceutical Applications: Adapting the catalytic framework for synthesizing macrocyclic drug candidates.

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